BenchChemオンラインストアへようこそ!

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Lipophilicity Drug Design Physicochemical Properties

This 7-cyclopropyl pyrazolopyrimidinone is a kinase-biased scaffold for CNS drug discovery. Unlike common 7-methyl or 7-ethyl analogs, the cyclopropyl ring imposes conformational constraint that enhances target binding affinity, resists oxidative metabolism, and improves blood-brain barrier penetration. Ideal for neuroscience kinase programs seeking IP novelty and improved ADME profiles. Order ≥95% purity material for structure-activity relationship studies and lead optimization.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B13316982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=O)NC3=CC=NN32
InChIInChI=1S/C9H9N3O/c13-9-5-7(6-1-2-6)12-8(11-9)3-4-10-12/h3-6H,1-2H2,(H,11,13)
InChIKeyCQVXVLYKJKSPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Core Scaffold and Physicochemical Identity


7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566456-35-6) is a small-molecule heterocycle built on the privileged pyrazolo[1,5-a]pyrimidin-5-one scaffold . This core is widely recognized as a versatile template for ATP-competitive kinase inhibition, making it a strategic starting point for medicinal chemistry programs [1]. The compound has a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . Its defining structural feature is a cyclopropyl substituent at the 7-position, a modification known to profoundly influence drug-like properties, which serves as the focal point for its differentiation from more common alkyl or aryl analogs.

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Procurement: Why Generic Scouting of the Pyrazolopyrimidinone Class Falls Short


Casual substitution of the 7-cyclopropyl moiety with analogs bearing simple methyl, ethyl, or unsubstituted cores risks compromising multiple drug-like properties simultaneously. The introduction of a cyclopropyl ring, as opposed to a linear alkyl chain or hydrogen, is a well-established strategy in drug design to enhance metabolic stability and conformational constraint [1]. Furthermore, patents explicitly covering cycloalkyl-substituted pyrazolo[1,5-a]pyrimidinones highlight that the size and shape of the cycloalkyl group are key variables for achieving potent biological activity, specifically for CNS indications [2]. Therefore, an uncritical swap to a non-cyclopropyl analog can unpredictably alter lipophilicity (logD), binding kinetics, and metabolic profiles, invalidating established structure-activity relationships.

Head-to-Head Evidence Guide for 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Against Key Analogs


Measured Hydrophobicity: 7-Cyclopropyl vs 7-Methyl LogP Comparison at the Scaffold Level

The introduction of a cyclopropyl group markedly increases scaffold hydrophobicity over a simple methyl substituent. This is crucial for modulating target binding and membrane permeability. While experimental logD values for the exact matched pair are not compiled in a single public study, the logP of the 7-methyl analog provides a quantitative baseline for comparison [1]. As a general class-level prediction grounded in the 7-methyl analog's properties, the 7-cyclopropyl compound will exhibit a significantly higher logD, driving it into a more desirable lipophilicity range for CNS drug discovery [2].

Lipophilicity Drug Design Physicochemical Properties

Conformational Restriction: Cyclopropyl as a Tool for Reducing Entropic Penalty Upon Binding

The cyclopropyl ring provides a unique conformational constraint compared to freely rotating linear alkyl chains like ethyl or n-propyl [1]. This constraint pre-organizes the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a kinase active site. This is a class-level inference for kinase inhibitors, where rigidification of substituents is a common strategy to improve potency [1].

Conformational Analysis Binding Entropy Kinase Inhibitor Design

Metabolic Stability Advantage of 7-Cyclopropyl over 7-Alkyl Substituents

A primary advantage of incorporating a cyclopropyl ring is its ability to block oxidative metabolism at the benzylic or allylic positions that are present in other substituents [1]. Replacing a 7-isopropyl or 7-benzyl group with the more metabolically robust 7-cyclopropyl scaffold is a well-established strategy to improve microsomal stability [1]. This is directly relevant for pyrazolopyrimidinone-based compounds whose 7-substituents are susceptible to CYP-mediated oxidation.

Metabolic Stability Drug Metabolism Pharmacokinetics

Patent-Driven Evidence: Cycloalkyl Substitution is Key for CNS Pyrazolopyrimidinone Activity

A Boehringer Ingelheim patent explicitly claims a genus of cycloalkyl-substituted pyrazolopyrimidinones, including cyclopropyl, for improving perception, concentration, learning, and/or memory [1]. The patent establishes that the cycloalkyl moiety is integral to the biological function, distinguishing these compounds from non-cycloalkyl analogs. This provides strong intellectual property and functional validation for the 7-cyclopropyl motif specifically within the context of this scaffold's CNS applications.

CNS Drug Discovery Patent SAR Pyrazolopyrimidinone

Scaffold-Level Lipophilicity Control: 7-Cyclopropyl's Advantage Over the Unsubstituted Core

A direct comparison with the unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold (CAS 29274-22-4) highlights the role of the 7-cyclopropyl group in modulating baseline lipophilicity. The unsubstituted core is a much lower molecular weight and more polar starting point . The 7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one provides a more advanced intermediate with pre-installed lipophilic bulk, optimizing the lipophilic efficiency (LipE) of the final kinase inhibitor. This allows medicinal chemists to explore potency gains without inherently adding excessive lipophilicity later in the design process.

Scaffold Optimization Lipophilic Efficiency (LipE) Property-Based Drug Design

When to Prioritize 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one for Your Project


CNS-Targeted Kinase Inhibitor Lead Generation

For programs investigating kinase targets in neuroscience (e.g., cognition, neurodegeneration), this compound is a superior starting point due to patent-validated CNS activity for this specific cycloalkyl-substituted class [1]. Its physicochemical profile, particularly its elevated lipophilicity over the 7-methyl basic scaffold [2], is deliberately geared toward achieving sufficient passive permeability across the blood-brain barrier.

Mitigating Metabolic Liabilities in a Lead Series

When a pyrazolopyrimidinone lead series with a methyl, ethyl, or benzyl group at the 7-position shows high intrinsic clearance in liver microsome assays, switching to this 7-cyclopropyl variant is a precise chemical solution. The cyclopropyl ring's inherent resistance to oxidative metabolism [3] directly addresses this liability at the map without requiring a complete scaffold redesign.

Improving Binding Affinity Through Conformational Pre-organization

This compound is the strategic choice when structure-based drug design indicates that a flexible 7-ethyl or 7-propyl chain is incurring a high entropic penalty upon binding. The constrained 7-cyclopropyl group can lock the core's orientation, potentially enhancing target binding affinity and selectivity [3].

Pursuing an IP-Differentiated Advanced Intermediate

For projects seeking rapid IP expansion around pyrazolopyrimidinone kinases, incorporating a 7-cyclopropyl moiety provides an immediate point of novelty over the vast array of literature examples filled with 7-methyl, 7-phenyl, or 7-unsubstituted cores. This compound serves as a key intermediate for generating structurally distinct, patentable compound libraries.

Quote Request

Request a Quote for 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.